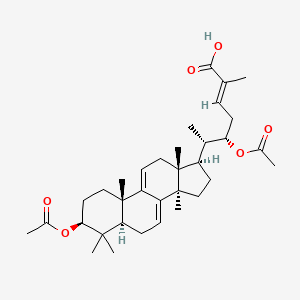
Basroparib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Basroparib involves multiple steps, including the formation of its core structure and the introduction of functional groups. The synthetic route typically involves:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the triazolopyrimidinone core.
Introduction of functional groups: The difluorophenyl and methoxyethoxy groups are introduced through nucleophilic substitution reactions.
Final assembly: The piperazine ring is attached to the core structure through a coupling reaction.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Basroparib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, such as reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound, where functional groups are replaced with others to achieve the desired structure.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Basroparib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of poly (ADP-ribose) polymerase enzymes.
Biology: Investigated for its effects on cellular processes such as DNA repair and apoptosis.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.
Mecanismo De Acción
Basroparib exerts its effects by selectively binding to and inhibiting the activity of tankyrase enzymes . This inhibition blocks the tankyrase-mediated poly (ADP-ribosyl)ation of multiple target proteins, including tumor suppressors . One key target is AXIN, a negative regulator of beta-catenin, which is destabilized by tankyrase activity. By preventing the poly (ADP-ribosyl)ation and destabilization of AXIN, this compound inhibits Wnt/beta-catenin signaling, thereby suppressing tumor cell growth .
Comparación Con Compuestos Similares
Basroparib is unique among tankyrase inhibitors due to its lack of gastrointestinal toxicity, which is a common side effect of earlier inhibitors . Similar compounds include:
XAV939: Another tankyrase inhibitor that also targets the Wnt/beta-catenin pathway but has different toxicity profiles.
G007-LK: A potent tankyrase inhibitor with a distinct chemical structure and mechanism of action.
JW55: Inhibits tankyrase and has been studied for its effects on Wnt signaling and cancer.
This compound’s uniqueness lies in its improved safety profile and its potential for broader therapeutic applications compared to these similar compounds .
Propiedades
Número CAS |
1858179-75-5 |
|---|---|
Fórmula molecular |
C18H21F2N7O3 |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
5-[4-[2,6-difluoro-4-(2-methoxyethoxy)phenyl]piperazin-1-yl]-3-methyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H21F2N7O3/c1-25-16-14(23-24-25)17(28)22-18(21-16)27-5-3-26(4-6-27)15-12(19)9-11(10-13(15)20)30-8-7-29-2/h9-10H,3-8H2,1-2H3,(H,21,22,28) |
Clave InChI |
ALDDPEMJJONRDI-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=C(C=C(C=C4F)OCCOC)F)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)


![(1R)-6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12391235.png)





![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)


